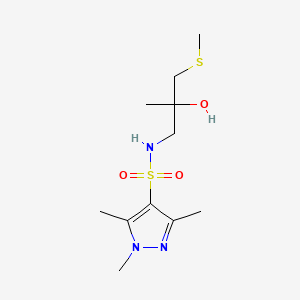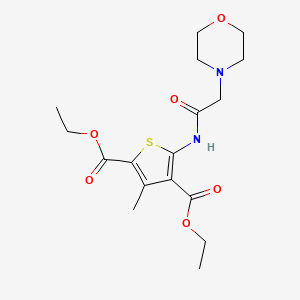
Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate, also known as DMAT, is a synthetic compound that has been widely used in scientific research. DMAT is a thiophene derivative that has been shown to have potent inhibitory effects on protein kinases, making it a valuable tool for studying various cellular signaling pathways.
作用機序
Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its target proteins, leading to downstream effects on various cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to reduce inflammation in animal models. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate is its potency and selectivity as an inhibitor of protein kinases. This makes it a valuable tool for studying specific cellular signaling pathways. However, one limitation of this compound is its potential toxicity and off-target effects, which can complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate. One area of interest is the development of more selective inhibitors of specific protein kinases, which would allow for more precise manipulation of cellular signaling pathways. Another area of interest is the use of this compound in combination with other drugs or therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Finally, there is potential for the use of this compound in the development of new treatments for cancer, inflammation, and other diseases that involve dysregulated cellular signaling pathways.
合成法
The synthesis of Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate involves several steps, including the reaction of 3-methylthiophene-2,4-dicarboxylic acid with diethyl oxalate to form the corresponding diethyl ester. This ester is then reacted with morpholine and chloroacetyl chloride to form the morpholinoacetamide derivative. Finally, the thiophene ring is introduced by reacting the morpholinoacetamide with thiophene-2-carbonyl chloride in the presence of a base.
科学的研究の応用
Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate has been used extensively in scientific research to study various cellular signaling pathways. It has been shown to inhibit several protein kinases, including casein kinase 2, glycogen synthase kinase 3, and cyclin-dependent kinases. This compound has also been used to study the role of protein kinases in cancer, inflammation, and other diseases.
特性
IUPAC Name |
diethyl 3-methyl-5-[(2-morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-4-24-16(21)13-11(3)14(17(22)25-5-2)26-15(13)18-12(20)10-19-6-8-23-9-7-19/h4-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKFHNAZOCDMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Furan-2-yl)-10-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2900313.png)

![5-methyl-3-(3-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2900319.png)
![3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid](/img/structure/B2900322.png)
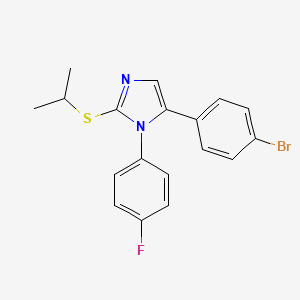
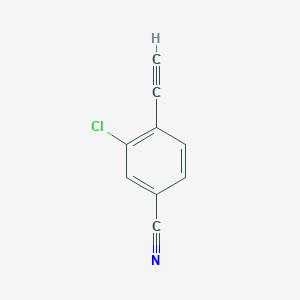
![Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate](/img/structure/B2900325.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900327.png)
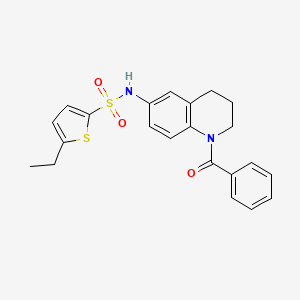
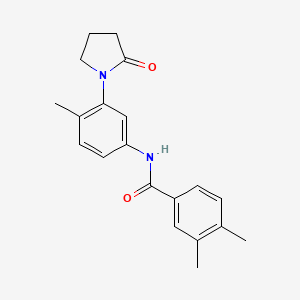
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2900331.png)
